4-diazo-3-hydroxy-1H-naphthalene-1-sulfonic acid
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Overview
Description
4-Diazo-3-hydroxy-1H-naphthalene-1-sulfonic acid is a diazo compound known for its significant applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a diazo group (-N=N-) attached to a naphthalene ring system, making it a versatile intermediate in organic synthesis.
Preparation Methods
The synthesis of 4-diazo-3-hydroxy-1H-naphthalene-1-sulfonic acid typically involves the diazotization of 4-amino-3-hydroxy-1-naphthalenesulfonic acid. The process includes the following steps:
Diazotization Reaction: The primary aromatic amine (4-amino-3-hydroxy-1-naphthalenesulfonic acid) is treated with nitrous acid, which is generated in situ from sodium nitrite and a strong acid like hydrochloric acid or sulfuric acid.
Reaction Conditions: The reaction is usually carried out at low temperatures to stabilize the diazonium salt formed during the process.
Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
4-Diazo-3-hydroxy-1H-naphthalene-1-sulfonic acid undergoes various chemical reactions, including:
Azo Coupling Reactions: The diazonium group can react with phenols or aromatic amines to form azo compounds, which are widely used as dyes.
Substitution Reactions: The diazonium group can be replaced by other substituents such as halides, hydroxyl groups, or cyano groups through reactions like the Sandmeyer reaction.
Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.
Common reagents used in these reactions include sodium nitrite, hydrochloric acid, sulfuric acid, and various nucleophiles like phenols and aromatic amines. Major products formed from these reactions include azo dyes, substituted naphthalenes, and amines.
Scientific Research Applications
4-Diazo-3-hydroxy-1H-naphthalene-1-sulfonic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-diazo-3-hydroxy-1H-naphthalene-1-sulfonic acid involves its ability to form diazonium salts, which are highly reactive intermediates. These diazonium salts can undergo various reactions, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reactions and applications. For instance, in antimicrobial applications, the compound may interact with microbial cell membranes or enzymes, disrupting their function .
Comparison with Similar Compounds
4-Diazo-3-hydroxy-1H-naphthalene-1-sulfonic acid can be compared with other similar compounds, such as:
4-Amino-1-naphthalenesulfonic acid: This compound is a precursor in the synthesis of this compound and has similar applications in dye production.
1-Diazo-2-naphthol-4-sulfonic acid: Another diazo compound with similar reactivity and applications in organic synthesis.
3-Diazo-3,4-dihydro-4-oxonaphthalene-1-sulfonyl chloride: This compound is used in similar synthetic applications and has comparable reactivity.
The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and applications, particularly in the synthesis of azo dyes and its potential antimicrobial properties.
Properties
Molecular Formula |
C10H8N2O4S |
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Molecular Weight |
252.25 g/mol |
IUPAC Name |
4-diazo-3-hydroxy-1H-naphthalene-1-sulfonic acid |
InChI |
InChI=1S/C10H8N2O4S/c11-12-10-7-4-2-1-3-6(7)9(5-8(10)13)17(14,15)16/h1-5,9,13H,(H,14,15,16) |
InChI Key |
CNLRDNVSYNQLOP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C=C(C2=[N+]=[N-])O)S(=O)(=O)O |
Origin of Product |
United States |
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